Ruthenium tosyl dpen Ruthenium tosyl dpen
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591314
InChI: InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1
SMILES: CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]
Molecular Formula: C31H35ClN2O2RuS
Molecular Weight: 636.2 g/mol

Ruthenium tosyl dpen

CAS No.:

Cat. No.: VC13591314

Molecular Formula: C31H35ClN2O2RuS

Molecular Weight: 636.2 g/mol

* For research use only. Not for human or veterinary use.

Ruthenium tosyl dpen -

Specification

Molecular Formula C31H35ClN2O2RuS
Molecular Weight 636.2 g/mol
IUPAC Name [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Standard InChI InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1
Standard InChI Key AZFNGPAYDKGCRB-XCPIVNJJSA-M
Isomeric SMILES CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+]
SMILES CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]
Canonical SMILES CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Introduction

Chemical Structure and Composition

Molecular Architecture

Ruthenium tosyl dpen features a ruthenium(II) metal center bonded to three primary components:

  • A p-cymene [(1-methyl-4-(1-methylethyl)benzene)] arene ligand, which stabilizes the complex through η⁶-coordination.

  • A chloride ligand, serving as a counterion.

  • A TsDPEN chiral diamine ligand, which provides the stereochemical control necessary for asymmetric catalysis .

The TsDPEN ligand consists of a 1,2-diphenylethylenediamine backbone modified with a tosyl (p-toluenesulfonyl) group at the nitrogen atom. This modification enhances the ligand’s electron-withdrawing properties and solubility in organic solvents.

Table 1: Key Structural Parameters of Ruthenium Tosyl Dpen

ComponentRoleBonding Mode
Ruthenium(II)Catalytic centerMetal coordination
p-CymeneStabilizing arene ligandη⁶-coordination
ChlorideCounterionIonic interaction
TsDPENChiral inductorBidentate N,N'-donor

Synthesis and Characterization

Synthetic Routes

Ruthenium tosyl dpen is typically synthesized via the reaction of dichloro(p-cymene)ruthenium(II) dimer with (R,R)-TsDPEN under inert conditions. The procedure involves:

  • Dissolving the ruthenium dimer in a dry, deoxygenated solvent (e.g., dichloromethane or toluene).

  • Adding the TsDPEN ligand stoichiometrically to ensure complete complexation.

  • Stirring the mixture at ambient temperature for 12–24 hours.

The reaction proceeds via ligand substitution, where the chloride ions in the ruthenium dimer are replaced by the TsDPEN ligand. The product is isolated as an air-stable orange solid after purification by column chromatography or recrystallization .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm ligand coordination and purity.

  • X-ray Crystallography: Resolves the octahedral geometry around ruthenium, with bond lengths of 2.05–2.15 Å for Ru–N and 1.98–2.10 Å for Ru–Cl .

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (observed m/z: 636.2 for [M]⁺).

Catalytic Applications in Asymmetric Hydrogenation

Asymmetric Transfer Hydrogenation (ATH)

Ruthenium tosyl dpen excels in the ATH of ketones and imines, producing chiral alcohols and amines with >95% enantiomeric excess (ee). The reaction employs isopropanol or formic acid-triethylamine mixtures as hydrogen donors under mild conditions (25–40°C) .

Table 2: Substrate Scope and Enantioselectivity in ATH

SubstrateProductee (%)Conditions
Acetophenone(R)-1-Phenylethanol98iPrOH, 40°C, 12 h
N-Benzylideneaniline(S)-N-Benzylamine96HCOOH/NEt₃, 25°C, 6 h
2-QuinoloneTetrahydroquinoline94iPrOH, 30°C, 18 h

Intramolecular Asymmetric Reductive Amination

The catalyst facilitates the one-pot synthesis of chiral amines from aldehydes and amines via imine intermediates. For example, cyclization of 2-aminobenzaldehyde derivatives yields pyrrolidines with 92–97% ee .

Tandem Hydroformylation/Hydrogenation

In tandem reactions, terminal olefins are first converted to aldehydes via hydroformylation. Ruthenium tosyl dpen then catalyzes the asymmetric hydrogenation of these aldehydes to chiral alcohols, achieving 89–93% ee in the presence of syngas (CO/H₂).

Mechanistic Insights and Kinetic Studies

Catalytic Cycle

The ATH mechanism involves three key steps:

  • Substrate Coordination: The ketone or imine binds to the ruthenium center, displacing the chloride ligand.

  • Hydride Transfer: The hydrogen donor (e.g., isopropanol) transfers a hydride to the substrate, forming a ruthenium-hydride intermediate.

  • Product Release: The chiral alcohol or amine dissociates, regenerating the catalyst .

Density functional theory (DFT) calculations reveal that the TsDPEN ligand’s chirality induces a distorted trigonal bipyramidal transition state, favoring the formation of one enantiomer over the other .

Rate-Determining Step

Kinetic isotope effect (KIE) studies identify hydride transfer as the rate-determining step (KIE = 2.8–3.5). The reaction rate is first-order in catalyst and substrate but zero-order in hydrogen donor concentration .

Industrial and Pharmaceutical Relevance

Drug Synthesis

Ruthenium tosyl dpen has been employed in the synthesis of Piribedil, a Parkinson’s disease drug, achieving 87% yield under optimized conditions . Its ability to hydrogenate sterically hindered substrates (e.g., β,γ-unsaturated ketones) makes it valuable for producing nonsteroidal anti-inflammatory drugs (NSAIDs).

Tethered Catalysts for Recyclability

Recent innovations involve immobilizing ruthenium tosyl dpen on silica or polymer supports. These tethered catalysts retain >90% activity after five cycles, reducing production costs in large-scale syntheses .

Table 3: Performance of Tethered vs. Homogeneous Catalysts

Catalyst TypeTurnover Number (TON)Recyclability (Cycles)ee (%)
Homogeneous1,000198
Silica-Supported950597
Polymer-Supported900796

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator